CYP2C8 Inhibition Selectivity vs. Other P450 Isoforms: Defining a Low-Risk Hepatic Interaction Profile
The compound exhibits a moderate but quantifiable inhibition of CYP2C8, while showing significantly weaker activity against CYP2C9 and CYP2C19. This differential profile contrasts with broad-spectrum CYP inhibitors like certain unsubstituted benzamidines, which often show promiscuous binding across multiple P450 isoforms. The data indicate that the 2-chloro and N-methyl substitution pattern confers a degree of selectivity within the CYP2C family [1].
| Evidence Dimension | Enzyme Inhibition (IC50) |
|---|---|
| Target Compound Data | CYP2C8 IC50: 3000 nM; CYP2C9 IC50: 23000 nM; CYP2C19 IC50: 9100 nM |
| Comparator Or Baseline | Benzamidine (unsubstituted parent) typically exhibits lower selectivity, with reported Ki values against trypsin-like proteases (e.g., uPA Ki = 97 µM, trypsin Ki = 21 µM) . |
| Quantified Difference | 7.7-fold selectivity for CYP2C8 over CYP2C9 (23000/3000), and 3.0-fold over CYP2C19 (9100/3000). |
| Conditions | Human liver microsomes; substrates: amodiaquine (CYP2C8), diclofenac (CYP2C9), omeprazole (CYP2C19); 5 min preincubation [1]. |
Why This Matters
In early-stage drug discovery, a compound with a high CYP2C8/CYP2C9 IC50 ratio is less likely to cause drug-drug interactions via CYP2C9 inhibition, which is a common liability for many benzamidine-containing scaffolds.
- [1] BindingDB. BDBM50366403 (CHEMBL4164142) Enzyme Inhibition Constant Data. Retrieved April 19, 2026. View Source
